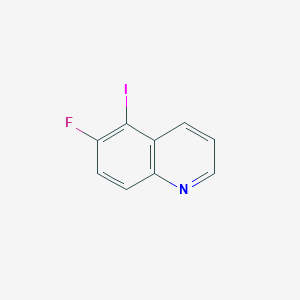
6-Fluoro-5-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline ring system, characterized by a benzene ring fused to a pyridine ring, is a fundamental structure in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline ring enhances its biological activity and chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of 6-Fluoro-5-iodoquinoline typically involves several steps, including halogenation and cyclization reactions. One common method is the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by iodination. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
6-Fluoro-5-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
6-Fluoro-5-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials for electronic devices
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and iodine atoms enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
6-Fluoro-5-iodoquinoline can be compared with other fluorinated and iodinated quinoline derivatives, such as:
- 5-Fluoroquinoline
- 6-Iodoquinoline
- 5,6-Difluoroquinoline
These compounds share similar structural features but differ in their specific substitution patterns and resulting properties. The unique combination of fluorine and iodine in this compound provides distinct advantages in terms of reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5FIN |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
6-fluoro-5-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |
InChI Key |
REIOHLJEZZROGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2I)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















